ProTx-II-Biotin
Description
Properties
Molecular Formula |
C178H254N48O43S9 |
|---|---|
Molecular Weight |
4052.74 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |
Origin of Product |
United States |
Significance of Protx Ii Biotin As a Research Probe
Primary Amino Acid Sequence and Disulfide Connectivity
ProTx-II is a 30-amino acid peptide. vulcanchem.com The biotinylated form, this compound, has the following primary amino acid sequence: Biotin-Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp-OH. windows.net
A defining feature of ProTx-II's structure is its three disulfide bonds. These covalent linkages are crucial for maintaining the peptide's three-dimensional shape and, consequently, its biological activity. The disulfide connectivity pattern is as follows: Cys2 is bonded to Cys16, Cys9 is bonded to Cys21, and Cys15 is bonded to Cys25. windows.netsmartox-biotech.comvulcanchem.com This specific arrangement of disulfide bridges forms a stable scaffold known as an inhibitor cystine knot (ICK). smartox-biotech.comvulcanchem.comacs.org
Table 1: Amino Acid Sequence and Disulfide Connectivity of this compound
| Feature | Description |
|---|---|
| Amino Acid Sequence | Biotin-Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp-OH windows.net |
| Number of Amino Acids | 30 vulcanchem.com |
| Disulfide Bond 1 | Cys2 - Cys16 smartox-biotech.com |
| Disulfide Bond 2 | Cys9 - Cys21 smartox-biotech.com |
| Disulfide Bond 3 | Cys15 - Cys25 smartox-biotech.com |
Structural Comparisons with Related Gating Modifier Toxins
ProTx-II belongs to a larger family of gating modifier toxins, which are peptides that modulate the function of ion channels by altering their gating properties rather than blocking the ion pore. researchgate.netcapes.gov.br Many of these toxins, particularly those from spider venom, share the ICK structural motif. acs.orgresearchgate.net
Examples of other ICK toxins include ProTx-I (also from Thrixopelma pruriens), Huwentoxin-IV, GpTx-I, and CcoTx-I. acs.orgresearchgate.net While they share the same disulfide bond connectivity pattern (Cys I-IV, II-V, III-VI), variations in their amino acid sequences lead to differences in their selectivity and potency against various ion channel subtypes. acs.org For instance, ProTx-I and ProTx-II inhibit a range of sodium channel subtypes, but ProTx-II exhibits significantly higher potency for the Nav1.7 subtype. smartox-biotech.comresearchgate.net
Structural studies comparing ProTx-II with other toxins like Huwentoxin-IV have highlighted both similarities and differences in their binding modes to the Nav1.7 channel. mdpi.com Both toxins interact with the voltage-sensing domains of the channel. mdpi.comresearchgate.net However, the specific residues involved in the interaction and the resulting conformational changes in the channel can differ, which likely accounts for their distinct pharmacological profiles. mdpi.comresearchgate.net The presence of a polybasic C-terminus in ProTx-II is a notable feature that contributes to its interaction with the channel through electrostatic attraction. frontiersin.org
Elucidation of Molecular Targets and Binding Specificity
Primary Interaction with Voltage-Gated Sodium Channels (NaV Channels)
ProTx-II-Biotin is a potent gating modifier of voltage-gated sodium (NaV) channels. smartox-biotech.comlatoxan.comnih.gov Its primary mechanism of action involves inhibiting channel activation by shifting the voltage-dependence of activation to more positive potentials. smartox-biotech.comsmartox-biotech.com This means that a stronger depolarization is required to open the channel, thereby reducing the likelihood of action potential generation. smartox-biotech.comcreative-peptides.com ProTx-II binds to the closed state of the sodium channel. smartox-biotech.comnih.gov The toxin interacts with the voltage-sensor domain 2 (VSD-II) of the NaV channel, specifically the S3-S4 linker, which is recognized as neurotoxin binding site 4. wikipedia.orgmayflowerbio.com It can also interact with VSD-IV to inhibit fast inactivation. wikipedia.org
Differential Affinity for NaV Channel Subtypes (e.g., NaV1.7, NaV1.2, NaV1.5, NaV1.6, NaV1.8)
This compound exhibits differential affinity for various NaV channel subtypes, with a particularly high potency for the human NaV1.7 channel, a key player in pain signaling. smartox-biotech.comcreative-peptides.comwikipedia.org This makes it a valuable tool for studying the specific roles of this channel subtype. medchemexpress.comelifesciences.org The toxin is reported to be at least 100-fold more selective for NaV1.7 over other subtypes. creative-peptides.comwikipedia.orgmedchemexpress.com
The inhibitory concentrations (IC₅₀) of ProTx-II for various NaV channel subtypes highlight its selectivity:
| NaV Channel Subtype | IC₅₀ (ProTx-II) |
| NaV1.2 | 41 nM smartox-biotech.com - 540 nM latoxan.com |
| NaV1.5 | 19 nM latoxan.com - 79 nM smartox-biotech.com |
| NaV1.6 | 26 nM smartox-biotech.com |
| NaV1.7 | 0.3 nM smartox-biotech.comwikipedia.orgmedchemexpress.com |
| NaV1.8 | 146 nM latoxan.com |
This table presents the range of reported IC₅₀ values for ProTx-II across different studies.
While highly potent on NaV1.7, ProTx-II also inhibits other subtypes, including NaV1.2, NaV1.5, NaV1.6, and NaV1.8, but with significantly lower affinity. smartox-biotech.comlatoxan.comsmartox-biotech.com For instance, it is approximately 15-fold more potent on NaV1.7 than on NaV1.5. smartox-biotech.commayflowerbio.com
Interaction with Tetrodotoxin-Sensitive and Tetrodotoxin-Resistant Channels
This compound is a notable inhibitor of both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. smartox-biotech.compeptanova.desmartox-biotech.com This broad-spectrum activity is a distinguishing feature among peptide toxins. nih.govnih.gov
Tetrodotoxin-Sensitive (TTX-S) Channels: This category includes subtypes like NaV1.2, NaV1.6, and NaV1.7. researchgate.net ProTx-II potently inhibits these channels, with its highest affinity for NaV1.7. smartox-biotech.comwikipedia.orgmedchemexpress.com
Tetrodotoxin-Resistant (TTX-R) Channels: ProTx-II is one of the first potent peptidyl inhibitors identified for TTX-R channels, such as NaV1.5 and NaV1.8. nih.govresearchgate.net It inhibits these channels with similar potency to some TTX-S subtypes, although generally with lower affinity than for NaV1.7. nih.govresearchgate.net
Secondary Interactions with Other Ion Channels
Beyond its primary targets, this compound also modulates the activity of certain voltage-gated calcium channels.
Modulation of Voltage-Gated Calcium Channels (e.g., CaV3.1, CaV3.2, CaV1.2)
ProTx-II has been shown to interact with several subtypes of voltage-gated calcium (CaV) channels. smartox-biotech.comwikipedia.org
| CaV Channel Subtype | Interaction |
| CaV3.1 (T-type) | Acts on this channel. smartox-biotech.comsmartox-biotech.com |
| CaV3.2 (T-type) | Interacts more weakly with this channel. smartox-biotech.comsmartox-biotech.commayflowerbio.com |
| CaV1.2 (L-type) | Potently inhibits this channel. smartox-biotech.comsmartox-biotech.comwikipedia.org |
The interaction with CaV channels also involves a shift in the voltage dependence of activation to more positive potentials, similar to its effect on NaV channels. wikipedia.orgresearchgate.net
Ancillary Interactions
In addition to its direct interactions with ion channel proteins, this compound also exhibits binding to cell membranes, which has functional implications.
Binding to Phospholipid Membranes and its Functional Implications
ProTx-II is known to bind to phospholipid membranes. smartox-biotech.comlatoxan.commayflowerbio.com This interaction is considered a crucial first step in its inhibitory mechanism. latoxan.com The amphipathic nature of the ProTx-II structure, with a distinct hydrophobic face, is thought to facilitate its partitioning into the cell membrane. wikipedia.org This membrane binding is believed to concentrate the toxin near its target ion channels, thereby enhancing its apparent affinity and inhibitory potency, particularly for NaV1.7. researchgate.net
Mechanistic Insights into Ion Channel Modulation by Protx Ii
Gating Modifier Mechanism of Action
ProTx-II functions as a gating modifier toxin, meaning it alters the normal gating kinetics of ion channels rather than physically blocking the ion permeation pathway. rupress.org Its primary mechanism involves shifting the voltage-dependence of channel activation to more positive potentials, thereby increasing the depolarization required to open the channel and inhibiting channel activity. medchemexpress.comnih.govsmartox-biotech.com This mechanism is characteristic of a class of toxins that trap the voltage sensor in a resting or closed state. researchgate.netmdpi.com
Positive Shift in Voltage Dependence of Channel Activation
A hallmark of ProTx-II's action is its ability to induce a depolarizing shift in the voltage-dependence of activation for various voltage-gated sodium (NaV) and calcium (CaV) channels. nih.govsmartox-biotech.comresearchgate.netnih.gov By binding to the channel, ProTx-II stabilizes the closed conformation, making it more difficult for the channel to transition to the open state in response to changes in membrane potential. wikipedia.orgresearchgate.net This results in a decrease in the peak current amplitude and a rightward shift in the conductance-voltage (G-V) curve. medchemexpress.comnih.gov For instance, ProTx-II has been shown to be a potent inhibitor of the human NaV1.7 channel, a key player in pain signaling, with an IC50 value in the low nanomolar range (0.3 nM). medchemexpress.commedchemexpress.com Its inhibitory effect has been demonstrated across a range of NaV subtypes, including NaV1.2, NaV1.5, NaV1.6, and the tetrodotoxin-resistant NaV1.8. smartox-biotech.comresearchgate.net
Table 1: Inhibitory Concentration (IC50) of ProTx-II on Various Voltage-Gated Sodium Channels
| Channel Subtype | IC50 | Reference |
|---|---|---|
| hNaV1.7 | 0.3 nM | medchemexpress.commedchemexpress.com |
| rNaV1.2 | 41 nM | smartox-biotech.com |
| hNaV1.5 | 79 nM | smartox-biotech.com |
| rNaV1.6 | 26 nM | smartox-biotech.com |
| rNaV1.8 | ~27 nM | nih.gov |
State-Dependent Binding to Channels (e.g., Closed State Binding)
The inhibitory action of ProTx-II is contingent on the conformational state of the ion channel. researchgate.net Evidence strongly suggests that ProTx-II preferentially binds to the channel in its closed or resting state. nih.govresearchgate.netcapes.gov.br This state-dependent binding is crucial for its function as a gating modifier. By stabilizing the closed state, the toxin effectively raises the energy barrier for channel activation. Computational modeling and experimental data indicate that ProTx-II's interaction with the deactivated state of the voltage-sensing domain II (VSDII) is particularly favorable. rupress.org
Identification of Toxin Binding Sites on Ion Channel Subunits
The specificity and mechanism of ProTx-II are dictated by its interaction with specific domains of the ion channel protein. Research has pinpointed the voltage sensor domains as the primary targets of this toxin.
Interaction with Voltage Sensor Domains (VSDs) (e.g., DII, DIV)
ProTx-II exerts its modulatory effects by binding to the membrane-embedded voltage sensor domains (VSDs) of the ion channel. researchgate.netqut.edu.au These domains, designated as DI through DIV, are responsible for sensing changes in the membrane potential and initiating the conformational changes that lead to channel opening. ProTx-II has been shown to interact with multiple VSDs, most notably VSDII and VSDIV. wikipedia.orgresearchgate.netescholarship.org The interaction with VSDII is primarily responsible for the inhibition of channel activation. wikipedia.org Cryo-electron microscopy (cryo-EM) structures have provided detailed views of how ProTx-II docks onto the VSDs, revealing the molecular basis of its inhibitory action. rupress.org Interestingly, while its primary effect is the inhibition of activation through VSDII binding, ProTx-II can also bind to VSDIV, which can affect the fast inactivation process of the channel, although with lower potency. wikipedia.orgrupress.org
Role of Specific Extracellular Loops (e.g., DIIS3) in Toxin Selectivity
The selectivity of ProTx-II for certain channel subtypes is determined by specific amino acid residues within the extracellular loops of the VSDs. nih.gov The S3-S4 loop, also known as the voltage sensor paddle, in domain II (DIIS3-S4) has been identified as a critical component of the ProTx-II binding site. rupress.orgnih.gov This region forms an extracellular cleft that accommodates the toxin. Mutagenesis studies have highlighted the importance of specific residues in this loop for toxin binding and efficacy. For instance, the interaction between ProTx-II and the S3-S4 loop in VSDII is thought to trap the voltage sensor in its resting state, thereby inhibiting channel activation. mdpi.com The toxin's ability to discriminate between different NaV channel subtypes is attributed to variations in the amino acid sequences of these extracellular loops.
Table 2: Key Interaction Sites of ProTx-II on Voltage-Gated Sodium Channels
| Domain | Region | Functional Effect | Reference |
|---|---|---|---|
| VSDII | S3-S4 Loop | Inhibition of activation | wikipedia.orgrupress.org |
| VSDIV | S3-S4 Loop | Inhibition of fast inactivation (lower potency) | wikipedia.orgrupress.org |
| VSDI | S3b-S4 paddle | Contributes to binding | elifesciences.org |
Allosteric Modulation and Conformational Coupling
The binding of ProTx-II to the VSDs induces allosteric changes that are transmitted to other parts of the channel, ultimately affecting its gating function. This conformational coupling is fundamental to its mechanism as a gating modifier. The interaction of ProTx-II with VSDII, for example, not only prevents the outward movement of the S4 helix required for activation but may also influence the conformation of the pore domain.
Influence of Auxiliary Proteins on ProTx-II Interaction
The function and pharmacology of Nav channels are often modulated by their association with auxiliary beta (β) subunits. These subunits can significantly alter channel gating, cellular localization, and sensitivity to toxins like ProTx-II.
The β2 and β4 subunits have been shown to alter the susceptibility of Nav1.2 channels to ProTx-II. The β2 subunit, for example, confers a protective effect on the hNav1.2 channel against ProTx-II. elifesciences.org In the absence of β2, 100 nM of ProTx-II can reduce the hNav1.2 channel conductance to about 17% of its peak. elifesciences.org However, when hNav1.2 is co-expressed with the hβ2 subunit, the remaining current is typically over 64% of the peak, demonstrating a significant reduction in toxin sensitivity. elifesciences.org This protective effect is thought to arise from the β2 subunit occluding the toxin's binding site. elifesciences.org Functional studies suggest that this interaction is mediated by a disulfide bond between Cys55 on the β2 subunit and Cys910 in the pore loop of Nav1.2's domain II. elifesciences.org
Similarly, the β4 subunit dramatically alters ProTx-II binding to Nav1.2. jhu.edu The presence of a disulfide bond between Cys58 of the β4 subunit and the Nav1.2 channel is crucial for this modulatory effect. When this cysteine is mutated (C58A), the β4 subunit loses its ability to modify the channel's susceptibility to the toxin, and the channel behaves as if no β4 subunit were present. jhu.edu These findings highlight how auxiliary subunits can produce tissue-dependent variations in Nav channel pharmacology. jhu.edu
| Channel/Subunit Complex | Effect of Beta Subunit on ProTx-II Inhibition | Key Residue/Mechanism | Reference |
|---|---|---|---|
| hNav1.2/hβ2 | Reduces sensitivity to ProTx-II (protective effect) | Disulfide bond between β2 (Cys55) and Nav1.2 (Cys910) | elifesciences.org |
| Nav1.2/β4 | Alters toxin binding and reduces susceptibility | Disulfide bond involving β4 (Cys58) | jhu.edu |
| hNav1.5/hβ2 | No observed effect on gating or toxin protection | hNav1.5 lacks the corresponding cysteine triad (B1167595) for interaction | elifesciences.org |
Post-translational modifications, such as the attachment of fatty acids to cysteine residues (S-acylation or S-palmitoylation), represent another layer of regulation for ion channel function and pharmacology. plos.orgresearchgate.net S-palmitoylation is a reversible modification that can control protein trafficking, localization, and kinetic properties. researchgate.netfrontiersin.org
Research has revealed that the palmitoylation state of a Nav channel can influence its sensitivity to ProTx-II. A study on the rNav1.2a channel discovered that introducing a cysteine residue via a mutation in an intracellular loop (G1079C) led to a higher apparent affinity for ProTx-II. pnas.org This increased sensitivity was linked to the palmitoylation of the newly introduced cysteine. pnas.org
Further investigation using 2-bromopalmitate, an inhibitor of palmitoylation, showed that preventing this lipid modification can regulate the gating and pharmacology of even the wild-type rNav1.2a channel. pnas.org Specifically, chemical depalmitoylation was found to slow the fast inactivation of the channel. pnas.org Mutagenesis experiments identified Cys1182 as a key endogenous palmitoylation site that influences the channel's sensitivity to certain toxins and may enhance the inactivation process of the wild-type channel. pnas.org These results demonstrate that lipid modifications of the channel, even on intracellular domains, can alter the pharmacological properties of externally applied toxins like ProTx-II. pnas.org
Structure Activity Relationship Sar Studies of Protx Ii and Its Analogues
Identification of Key Amino Acid Residues for Potency and Selectivity
The potency and selectivity of ProTx-II are not dictated by a single residue but rather by a constellation of amino acids spread across its molecular surface. researchgate.net Mutagenesis studies have been instrumental in identifying these critical residues and understanding their contributions.
A significant body of evidence indicates that the interaction of ProTx-II with the lipid membrane is a crucial prerequisite for its inhibitory effect on the NaV1.7 channel. nih.gov The peptide possesses a distinct hydrophobic patch that anchors it to the cell surface, positioning it optimally to interact with the channel's VSD. nih.govresearchgate.net This interaction is primarily driven by hydrophobic and electrostatic forces. nih.gov
The key residues forming this hydrophobic face include W5, M6, W7, W24, and W30. researchgate.net Studies have shown that the binding of ProTx-II to the lipid bilayer is directly correlated with its inhibitory potency. nih.gov The peptide orients itself at the water-lipid interface, a positioning that facilitates its binding to the VSDs embedded within the membrane. nih.gov Altering these hydrophobic residues can dramatically affect the peptide's affinity for the membrane, and consequently, its NaV inhibitory activity. uq.edu.au For instance, reducing the hydrophobicity of ProTx-II leads to a significant loss in membrane affinity and NaV1.7 potency. uq.edu.au
Targeted mutagenesis, where specific amino acids are systematically replaced, has provided high-resolution insights into the pharmacophore of ProTx-II. Alanine scanning, a technique where residues are replaced by alanine, has revealed that mutations in the hydrophobic patch (W5A, M6A, W7A, W24A, W30A) can lead to a more than 10-fold loss in potency. researchgate.net
Beyond the hydrophobic residues, certain charged amino acids are also critical. R22, for example, has been shown to be essential for potency, likely through direct interaction with acidic residues in the S3–S4 loop of the NaV1.7 VSDII. acs.org Similarly, Lysine residues (K4, K27) are thought to be involved in the initial electrostatic attraction between the peptide and the negatively charged cell membrane. nih.gov
The table below summarizes the impact of various single-point mutations on ProTx-II's activity, highlighting the critical nature of these residues.
| Original Residue | Mutation | Effect on Potency/Activity | Reference(s) |
| Trp5 | Ala | >10-fold loss in potency | researchgate.net |
| Met6 | Ala | >10-fold loss in potency | researchgate.net |
| Trp7 | Ala | >10-fold loss in potency | researchgate.net |
| Trp24 | Ala | >10-fold loss in potency | researchgate.net |
| Trp30 | Ala | >10-fold loss in potency | researchgate.net |
| Arg22 | nor-Arginine | Potency below IC50=0.1 nM | nih.gov |
| Lys26 | Arg | Potency below IC50=0.1 nM | nih.gov |
| Val20 | Arg | Potential for improved selectivity | nih.govelifesciences.org |
Hydrophobic Face Interactions and Membrane Association
Design and Evaluation of Chimeric and Truncated ProTx-II Variants
To further probe the functional roles of different regions of ProTx-II, researchers have created chimeric and truncated versions of the peptide. nih.govacs.org Chimeric toxins, synthesized by combining segments of ProTx-II with those of other venom peptides like PaTx I, have helped to elucidate the importance of the flexible C-terminal tail. researchgate.netnih.gov These studies revealed that the C-terminal region plays a significant role in determining both the potency and the isoform selectivity of the toxin. tandfonline.com
Truncated analogues, where parts of the peptide are removed, have been used to define the minimal structure required for activity. For instance, single-ring truncated analogues containing either thioether or disulfide bridges have been synthesized to explore the contribution of individual cyclic components of the ICK scaffold. acs.org These approaches have underscored that both the well-defined ICK core and the more flexible C-terminus are essential for the full biological activity of ProTx-II. acs.org
Computational Approaches in Peptide Design for Modulating Channel Interaction
Computational modeling has become an indispensable tool in the rational design of ProTx-II analogues with enhanced properties. By leveraging structural and experimental data, these methods can predict the impact of mutations and guide the synthesis of promising new variants. nih.govelifesciences.org
The Rosetta software suite has been particularly powerful in redesigning ProTx-II. nih.govelifesciences.org Using available X-ray and cryo-EM structures of ProTx-II in complex with NaV channels, researchers have modeled specific substitutions to improve potency and selectivity. nih.govelifesciences.org This structure-guided approach is highly efficient, allowing for the screening of dozens of candidates compared to the thousands required in blind optimization efforts. elifesciences.org
For example, Rosetta modeling suggested that a V20R mutation could form a favorable salt bridge with residue D816 in the VSD-II of NaV1.7, a residue unique to this channel subtype, thereby enhancing selectivity. nih.govelifesciences.org Other successful designs include the peptides PTx2-3127 and PTx2-3258, which incorporate several mutations identified through computational analysis and exhibit low nanomolar IC50 values for NaV1.7 with over 1000-fold selectivity against other NaV subtypes. nih.govnih.gov
| Designed Peptide | Key Mutations | hNaV1.7 IC50 | Selectivity Profile | Reference(s) |
| PTx2-3127 | Y1Q, W7Q, S11K, E12D, M19F, V20R, W30L | 7 nM | >1000-fold vs NaV1.1, 1.3, 1.4, 1.5, 1.8, 1.9 | nih.govnih.gov |
| PTx2-3258 | Y1H, W7Q, S11K, E12D, M19F, V20R, W30L | 4 nM | >1000-fold vs NaV1.1, 1.3, 1.4, 1.5, 1.8, 1.9 | nih.govelifesciences.orgnih.gov |
| JNJ63955918 | GP-W7Q, W30L | ~10-fold reduced affinity vs ProTx-II | 100- to >1000-fold vs NaV1.1, 1.2, 1.4, 1.5, 1.6 | tandfonline.comnih.gov |
Impact of Chemical Modifications on Biological Activity
Beyond amino acid substitutions, direct chemical modifications of ProTx-II have been explored to enhance its therapeutic potential. These modifications can improve potency, stability, and utility as research tools.
One of the most effective modifications has been at the C-terminus. Changing the native C-terminal carboxylic acid to a methylamide (ProTx-II-NHCH3) resulted in a staggering 24-fold increase in potency against NaV1.7, yielding a molecule with an IC50 of just 42 pM. tandfonline.comresearchgate.netnih.govacs.org This highlights the critical role of the C-terminal functional group in modulating the peptide's interaction with the channel.
To improve stability, researchers have replaced the native disulfide bonds, which can be prone to scrambling in vivo, with more stable thioether linkages, creating lanthionine-bridged analogues. acs.org This chemical modification aims to produce peptides with better pharmacodynamic properties while retaining biological activity. acs.org
A particularly useful chemical modification is the attachment of a biotin (B1667282) molecule, creating ProTx-II-Biotin . windows.netsmartox-biotech.com Biotinylation is a well-established technique for labeling biomolecules. The resulting this compound conjugate retains its ability to potently inhibit NaV1.7 channels. smartox-biotech.com The key advantage of this modification is that the biotin tag serves as a high-affinity handle for detection and purification using streptavidin-based systems. This makes this compound an invaluable tool for biochemical and cellular assays, such as studying the binding kinetics of the toxin to its receptor or visualizing the location of channels on the cell surface, without abolishing its core inhibitory function. smartox-biotech.com
Effects of N-terminal Biotinylation on Affinity and Selectivity
The covalent attachment of a biotin molecule to the N-terminus of ProTx-II has been investigated as a means to create a tool for biochemical studies, such as pull-down assays, without significantly compromising the peptide's pharmacological activity. researchgate.netnih.gov ProTx-II, a toxin originally isolated from the venom of the Peruvian green velvet tarantula Thrixopelma pruriens, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain research. smartox-biotech.comcore.ac.uk The addition of a biotin tag at the N-terminus is a strategic choice, as this position is often more tolerant to modifications without disrupting the core structure and function of the peptide. uq.edu.authermofisher.com
Research has demonstrated that the N-terminally biotinylated analogue, commonly referred to as Biot-ProTx-II, largely retains the pharmacological characteristics of the parent peptide. nih.govresearchgate.net Studies have shown that Biot-ProTx-II effectively emulates the properties of unlabeled ProTx-II, remaining a high-affinity blocker of NaV1.7. researchgate.netnih.gov This preservation of activity is crucial for its use as a reliable probe in studies aiming to isolate and identify channel interaction partners.
While wild-type ProTx-II exhibits high potency for NaV1.7 with an IC50 value of approximately 0.3 nM, it also shows activity against other NaV channel subtypes, albeit at lower potencies. smartox-biotech.comcreative-peptides.com For instance, its IC50 values for NaV1.2, NaV1.5, and NaV1.6 are reported to be 41 nM, 79 nM, and 26 nM, respectively. smartox-biotech.com The biotinylated version, Biot-ProTx-II, has been shown to be effective in pull-down experiments for several NaV channel isoforms in a concentration-dependent manner. researchgate.netnih.gov At a concentration of 100 nM, this compound demonstrates potent inhibition of the human NaV1.7 current, and while this inhibition is resistant to washout, it can be partially reversed by depolarization of the cell membrane. smartox-biotech.com
The data suggests that N-terminal biotinylation is a viable strategy for developing functionalized ProTx-II probes. The resulting analogue, this compound, maintains high affinity for NaV1.7 and can be used effectively in biochemical assays to study the channel's interactions and distribution. researchgate.netnih.gov
| Compound | Target | IC50 |
| ProTx-II | hNaV1.7 | ~0.3 nM |
| ProTx-II | hNaV1.2 | 41 nM |
| ProTx-II | hNaV1.5 | 79 nM |
| ProTx-II | hNaV1.6 | 26 nM |
| This compound | hNaV1.7 | Potent inhibition at 100 nM |
Effects of Fluorescent Tagging on Peptide Function
The addition of fluorescent tags to ProTx-II has been pursued to create probes for imaging studies, allowing for the direct visualization of the peptide's binding to and distribution on cells expressing NaV channels. nih.gov Similar to biotinylation, the N-terminus is a common site for the attachment of fluorescent dyes.
Analogues of ProTx-II have been developed with various fluorescent labels, including ATTO488 and Cy5. researchgate.netnih.govsmartox-biotech.com A key finding is that these fluorescently tagged peptides can retain high affinity and selectivity for NaV1.7. nih.gov For instance, ATTO488-ProTx-II has been shown to closely mimic the pharmacological properties of the unlabeled toxin and specifically labels the NaV1.7 channel over other tested NaV isoforms. researchgate.netnih.gov
Detailed electrophysiological studies have quantified the inhibitory activity of these fluorescent analogues. The IC50 value for ATTO488-ProTx-II inhibiting hNaV1.7 was determined to be 2.3 ± 1.1 nM. researchgate.net Another commonly used fluorescent analogue, Cy5-ProTx-II, also demonstrates potent blocking activity, with an IC50 value of 14.5 ± 1.1 nM for hNaV1.7. researchgate.net At a concentration of 100 nM, Cy5-ProTx-II can fully block the NaV1.7 channel. smartox-biotech.com
These fluorescently tagged ProTx-II derivatives have proven to be valuable tools in cell distribution studies and for the development of new drug screening strategies. nih.gov The ability of ATTO488-ProTx-II to specifically label NaV1.7-expressing cells highlights its utility in distinguishing cell populations based on channel expression. researchgate.netresearchgate.net The retention of potent biological activity in these fluorescent analogues underscores the feasibility of modifying ProTx-II to create multifunctional molecular probes for studying the pharmacology and cellular biology of NaV1.7. nih.govnanion.de
| Compound | Target | IC50 |
| ATTO488-ProTx-II | hNaV1.7 | 2.3 ± 1.1 nM |
| Cy5-ProTx-II | hNaV1.7 | 14.5 ± 1.1 nM |
Methodological Applications of Protx Ii Biotin and Its Derivatives in Ion Channel Research
Electrophysiological Techniques
The primary application of ProTx-II and its biotinylated counterpart in electrophysiology is the characterization of ion channel function, particularly voltage-gated sodium (Nav) channels.
Whole-Cell Patch-Clamp and Automated Patch-Clamp Assays
Whole-cell patch-clamp and its high-throughput successor, automated patch-clamp, are fundamental techniques for studying ion channel activity. In these assays, ProTx-II-Biotin is used as a specific inhibitor to probe the contribution of particular ion channels to the total ionic current in a cell.
Researchers have utilized both manual and automated patch-clamp techniques to characterize the effects of ProTx-II and its derivatives on various Nav channel subtypes. researchgate.netuq.edu.au For instance, in studies involving human embryonic kidney (HEK293) cells engineered to express specific human Nav channel subtypes, ProTx-II demonstrated potent inhibition. nih.gov Automated patch-clamp has been instrumental in evaluating the pharmacological properties of newly synthesized ProTx-II analogues, including biotinylated versions, to ensure they retain the inhibitory characteristics of the native peptide. researchgate.netnih.gov
The typical experimental setup involves recording ionic currents from a cell before and after the application of this compound. A decrease in the current amplitude upon application of the toxin indicates inhibition of the targeted ion channels. For example, the application of 100 nM this compound to cells expressing human Nav1.7 channels results in a significant reduction of the current, elicited by a depolarizing pulse. smartox-biotech.com These experiments have confirmed that this compound retains the biological activity of the unlabeled toxin. researchgate.net
Characterization of Voltage-Gated Current Modulation
ProTx-II is classified as a gating modifier toxin. smartox-biotech.comsmartox-biotech.comnih.gov Unlike pore blockers that physically obstruct the ion conduction pathway, gating modifiers bind to the voltage-sensing domains (VSDs) of the channel, altering their activation or inactivation kinetics. researchgate.net ProTx-II primarily affects channel activation by shifting the voltage-dependence of activation to more positive potentials, making it more difficult for the channel to open in response to membrane depolarization. smartox-biotech.comsmartox-biotech.com
Electrophysiological recordings are crucial for characterizing this modulatory effect. By applying a series of voltage steps to the cell membrane and measuring the resulting currents in the presence and absence of this compound, researchers can construct conductance-voltage (G-V) curves. A rightward shift in the G-V curve in the presence of the toxin provides clear evidence of its effect on activation gating. smartox-biotech.com This property has been observed across various Nav channel subtypes, although the potency of ProTx-II can vary. smartox-biotech.com
Furthermore, the inhibitory effect of ProTx-II can often be reversed by strong depolarizing prepulses, a characteristic feature of gating modifier toxins that bind to the resting state of the channel. nih.gov This voltage-dependent dissociation is another aspect of its modulatory action that is investigated using patch-clamp techniques. nih.gov
Biochemical and Affinity-Based Methodologies
The biotin (B1667282) tag on this compound is a powerful tool for biochemical studies, allowing for the purification, isolation, and quantification of its binding partners.
Pull-Down Assays for Ion Channel Purification and Isolation
Pull-down assays are a common affinity-based method used to isolate specific proteins from a complex mixture. In the context of this compound, this technique allows for the selective purification of ion channels to which the toxin binds. The biotinylated toxin is incubated with a cell lysate or membrane preparation containing the ion channels of interest. The resulting this compound-ion channel complex is then captured using an affinity matrix coated with streptavidin, which has an exceptionally high affinity for biotin. sigmaaldrich.com
After washing away non-specifically bound proteins, the purified ion channels can be eluted and analyzed by methods such as Western blotting. This approach has been successfully employed to demonstrate the interaction of biotinylated ProTx-II with various Nav channel isoforms. researchgate.net These experiments have shown that Biot-ProTx-II can efficiently pull-down several Nav isoforms in a concentration-dependent manner. researchgate.netnih.gov This methodology is invaluable for confirming the physical interaction between the toxin and the channel, as well as for preparing purified channel protein for further structural and functional studies.
Receptor Binding Assays (e.g., Radioligand Binding Studies)
Receptor binding assays are used to quantify the interaction between a ligand (in this case, ProTx-II) and its receptor (the ion channel). While this compound itself is not radiolabeled, its use in competition binding assays with a radiolabeled ligand can provide information about its binding affinity.
A more direct approach involves the use of a radiolabeled version of ProTx-II, such as 125I-ProTx-II. researchgate.net In these assays, cell membranes expressing the target ion channel are incubated with the radiolabeled toxin, and the amount of bound radioactivity is measured. Competition experiments, where increasing concentrations of unlabeled ProTx-II or this compound are added, can be used to determine the binding affinity (Kd) of the non-radiolabeled ligands. High-affinity binding of 125I-ProTx-II to recombinant hNav1.7 channels has been demonstrated, with a Kd value of 0.3 nM. researchgate.net These binding assays have also suggested that ProTx-II binds to a novel site on the channel, distinct from those of other well-characterized Nav channel modulators. researchgate.net
Utilization in High-Throughput Screening Platforms
The unique properties of ProTx-II and its derivatives are being leveraged to develop and improve high-throughput screening (HTS) platforms for the discovery of new ion channel modulators. nih.govresearchgate.net Automated patch-clamp systems, a key technology in HTS, have been used to characterize the pharmacological properties of new ProTx-II analogues, demonstrating the compatibility of these peptides with high-throughput functional assays. nih.govresearchgate.net
Furthermore, fluorescent derivatives like ATTO488-ProTx-II are proposed to be useful in designing novel drug screening strategies. nih.govresearchgate.net These could involve fluorescence-based assays, such as a fluorescence imaging plate reader (FLIPR), where compounds are screened for their ability to displace the fluorescent toxin from its binding site on the channel. uq.edu.au Such an assay format would allow for the rapid screening of large compound libraries to identify new hit compounds that interact with the target ion channel. The development of these toxin-based HTS methods promises to accelerate the discovery of new therapeutic agents targeting ion channels. uq.edu.au
Tools for Investigating Ion Channel Biogenesis and Trafficking
Understanding the life cycle of ion channels, from their synthesis (biogenesis) to their delivery and localization within the cell (trafficking), is critical for cell biology and neuroscience. science.goviu.edu Tagged ProTx-II derivatives provide essential tools for these investigations. Biotin-ProTx-II has proven effective for the biochemical analysis of Nav channels, including their purification and pull-down from cell lysates. nih.govresearchgate.net In pull-down experiments, Biotin-ProTx-II efficiently captures several Nav channel isoforms in a concentration-dependent manner, allowing for the identification of the channel itself and any associated proteins that form a complex with it. nih.govresearchgate.net
These biochemical approaches are complemented by cell-based assays that monitor the abundance of channels on the cell surface. Biotinylation assays, for instance, are used to label and quantify surface-expressed proteins. iu.edu In this context, a probe like Biotin-ProTx-II could be adapted to specifically quantify the surface population of its target channel. Such studies are critical for understanding how cellular processes and interacting proteins, like the Collapsin Response Mediator Protein 2 (CRMP2), regulate the number of functional channels present at the plasma membrane. iu.edu Research has shown that modifications to CRMP2 can alter the surface expression of Nav1.7, and tagged probes are instrumental in quantifying these changes. iu.edu
Summary of Methodological Applications
| Application Area | ProTx-II Derivative | Technique | Purpose | Reference |
|---|---|---|---|---|
| Cellular Imaging | ATTO488-ProTx-II | Confocal/Biphoton Microscopy | Visualize cellular distribution and localization of Nav1.7 in live cells. smartox-biotech.comresearchgate.net | smartox-biotech.com, researchgate.net |
| Cell Sorting | Fluorescent ProTx-II | Flow Cytometry | Count and sort cells based on the surface expression level of Nav1.7. smartox-biotech.comgoogle.com | smartox-biotech.com, google.com |
| Tissue Staining | Biotin-ProTx-II | Immunohistochemistry | Detect Nav channel expression in fixed tissues. smartox-biotech.com | smartox-biotech.com |
| High-Throughput Screening | Fluorescent ProTx-II | Fluorescence-based assays | Screen for new ion channel modulators by displacement of the fluorescent probe. nih.govuq.edu.au | nih.gov, uq.edu.au |
| Biochemical Analysis | Biotin-ProTx-II | Pull-down Assays | Purify Nav channels and identify interacting proteins. nih.govresearchgate.net | nih.gov, researchgate.net |
| Trafficking Studies | Biotin-ProTx-II | Biotinylation Assays | Quantify changes in the surface expression of ion channels. iu.edu | iu.edu |
Comparative Pharmacological Profiling of Protx Ii with Other Ion Channel Modulators
Comparison with Other Tarantula Venom Peptides
ProTx-II belongs to the inhibitor cystine knot (ICK) family of spider venom peptides, which are characterized by a specific disulfide bond arrangement that confers remarkable stability. smartox-biotech.comcapes.gov.br While sharing this structural motif with other tarantula toxins, ProTx-II exhibits distinct pharmacological properties.
ProTx-I: Also from Thrixopelma pruriens, ProTx-I is closely related to ProTx-II. Both peptides act as gating modifiers on voltage-gated sodium channels (NaV), inhibiting channel activation by shifting the voltage-dependence to more positive potentials. capes.gov.brnih.gov They were among the first peptidyl toxins identified to potently inhibit tetrodotoxin-resistant (TTX-R) sodium channels like NaV1.8. nih.govresearchgate.net However, their selectivity profiles and interactions with other channels can differ. For instance, ProTx-I also inhibits KV2.1 potassium channels with moderate potency, an effect not prominent with ProTx-II. researchgate.net Furthermore, studies on mutant channels have revealed that while both peptides can be influenced by lipid membrane composition, the specific interactions and resulting potencies can vary, suggesting subtle differences in their binding sites or mechanisms. pnas.orgjhu.edu
ProTx-III: Isolated from the same venom, ProTx-III also inhibits NaV channels. frontiersin.orgnih.gov Unlike ProTx-II, which significantly alters the voltage-dependence of activation, ProTx-III inhibits hNaV1.7 without a major shift in gating properties. nih.gov ProTx-III is an amidated peptide, and this C-terminal amidation is crucial for its high potency, a feature that also enhances the potency of ProTx-II. nih.gov
HwTx-IV: This toxin from the Chinese bird spider, Selenocosmia huwena, is another potent NaV1.7 inhibitor. mdpi.com Both ProTx-II and HwTx-IV are gating modifiers that bind to the voltage-sensing domain II (VSDII) of the channel. mdpi.com However, their binding determinants within VSDII are not identical. ProTx-II also interacts with VSDIV to impede fast inactivation, an effect not observed with HwTx-IV. researchgate.net
GpTx-1: From the tarantula Grammostola porteri, GpTx-1 is a NaV1.7 inhibitor with greater selectivity against NaV1.4 and NaV1.5 compared to ProTx-II. nih.gov Interestingly, while both toxins' potencies are influenced by their interaction with the lipid membrane, the most potent analogues of GpTx-1 and ProTx-II were found to have a reduced affinity for the lipid bilayer. mdpi.com
PaurTx3: This toxin from Phrixotrichus auratus also targets the VSDII of NaV channels. pnas.org A mutation in an intracellular loop of the rNaV1.2a channel was found to increase the apparent affinity for both PaurTx3 and ProTx-II, suggesting that intracellular modifications like palmitoylation can allosterically influence the binding of these external toxins. pnas.orgjhu.edu
VSTX1 and Hanatoxin: These toxins are well-known gating modifiers of potassium channels. The mechanism of ProTx-II on sodium channels—shifting the voltage-dependence of activation to more positive potentials—is remarkably similar to the action of VSTX1 and Hanatoxin on potassium channels. smartox-biotech.comcapes.gov.brnih.gov This parallel mechanism highlights a conserved functional paradigm for gating modification across different classes of ion channels.
Table 1: Comparative Profile of ProTx-II and Other Tarantula Toxins
| Toxin | Primary Target(s) | Mechanism of Action | Key Distinctions from ProTx-II |
| ProTx-I | NaV channels, KV2.1 | Gating modifier (inhibits activation) | Also inhibits KV2.1 channels. researchgate.net |
| ProTx-III | NaV channels (hNaV1.7) | Inhibitor | Does not significantly alter voltage-dependence of gating. nih.gov |
| HwTx-IV | NaV1.7 | Gating modifier (inhibits activation) | Primarily targets VSDII; does not affect fast inactivation. researchgate.net |
| GpTx-1 | NaV1.7 | Gating modifier | Higher selectivity against NaV1.4 and NaV1.5. nih.gov |
| PaurTx3 | NaV channels | Gating modifier | Affinity similarly affected by channel palmitoylation. pnas.org |
| VSTX1 | Potassium channels | Gating modifier (inhibits activation) | Targets potassium channels, but with a similar mechanism. smartox-biotech.comnih.gov |
| Hanatoxin | Potassium channels | Gating modifier (inhibits activation) | Targets potassium channels, but with a similar mechanism. smartox-biotech.comnih.gov |
Distinction from Scorpion Toxins
Scorpion venoms are a rich source of ion channel modulators, but their toxins typically employ different mechanisms compared to ProTx-II.
AahII: This is a classic α-scorpion toxin from Androctonus australis hector. frontiersin.org α-scorpion toxins bind to neurotoxin site 3 on NaV channels and primarily act by slowing or inhibiting the fast inactivation process. frontiersin.org This contrasts sharply with ProTx-II, which is a gating modifier of activation that binds to site 4. nih.gov
Beta-Scorpion Toxins (β-NaScTxs): This class of scorpion toxins also binds to site 4 on the VSDII of NaV channels, the same general region as ProTx-II. frontiersin.orgnih.gov However, their effects are opposite. While ProTx-II inhibits channel activation by shifting its voltage-dependence to more positive (hyperpolarized) potentials, β-scorpion toxins enhance activation by shifting the voltage-dependence to more negative (depolarized) potentials, effectively trapping the voltage sensor in its activated state. smartox-biotech.comcapes.gov.brfrontiersin.org This opposing action on the same channel domain makes them valuable comparative tools for studying channel gating. smartox-biotech.com
Table 2: ProTx-II vs. Scorpion Toxins
| Toxin Class | Representative Toxin | Binding Site | Primary Effect on NaV Channel Gating |
| Tarantula Toxin | ProTx-II | Site 4 (VSDII/IV) | Inhibits activation (hyperpolarizing shift) smartox-biotech.comcapes.gov.br |
| α-Scorpion Toxin | AahII | Site 3 (VSDIV) | Inhibits inactivation frontiersin.org |
| β-Scorpion Toxin | Css4, Ts1 | Site 4 (VSDII) | Enhances activation (depolarizing shift) smartox-biotech.comfrontiersin.org |
Differentiation from Small Molecule Toxins
Small molecule toxins represent another major class of ion channel modulators, but their mechanism is fundamentally different from the gating modification exerted by ProTx-II.
Tetrodotoxin (TTX) and Saxitoxin (STX): These are the most well-known small molecule NaV channel blockers. frontiersin.org They are not gating modifiers but rather potent pore blockers. nih.gov TTX and STX physically occlude the outer vestibule of the channel pore (neurotoxin site 1), preventing the passage of sodium ions and thereby blocking nerve conduction. frontiersin.orgmdpi.com This direct blockade of ion permeation is a completely different mechanism from ProTx-II, which binds to the voltage-sensing domains to allosterically modulate the channel's opening and closing processes without physically blocking the pore. smartox-biotech.comnih.gov Consequently, ProTx-II's binding is not affected by the presence of TTX. smartox-biotech.com
Table 3: ProTx-II vs. Small Molecule Pore Blockers
| Toxin | Class | Target Site | Mechanism of Action |
| ProTx-II | Peptide (Gating Modifier) | Site 4 (Voltage Sensor) | Modifies channel activation gating smartox-biotech.com |
| Tetrodotoxin (TTX) | Small Molecule (Pore Blocker) | Site 1 (Outer Pore) | Physically blocks ion conduction frontiersin.orgmdpi.com |
| Saxitoxin (STX) | Small Molecule (Pore Blocker) | Site 1 (Outer Pore) | Physically blocks ion conduction frontiersin.orgmdpi.com |
Contrast with Conotoxins
Conotoxins, from the venom of marine cone snails, are a diverse superfamily of peptides. The µ-conotoxins, in particular, target NaV channels but do so differently than ProTx-II.
µ-Conotoxin KIIIA and SxIIIC: Like TTX and STX, µ-conotoxins such as KIIIA and SxIIIC are pore blockers that bind to neurotoxin site 1. nih.govuq.edu.au They act by physically occluding the channel, preventing sodium ion flux. uq.edu.au While both ProTx-II and certain µ-conotoxins can show selectivity for NaV1.7, their binding sites and mechanisms are distinct. nih.gov ProTx-II is a gating modifier acting on the voltage sensors, whereas µ-conotoxins are pore blockers. uq.edu.au This fundamental difference has led to innovative research creating bivalent toxins that link a gating modifier like ProTx-II with a pore blocker like SxIIIC, aiming to enhance potency and alter selectivity through simultaneous targeting of two different sites on the channel. uq.edu.au
Table 4: ProTx-II vs. µ-Conotoxins
| Toxin | Class | Target Site | Mechanism of Action |
| ProTx-II | Tarantula Toxin (Gating Modifier) | Site 4 (Voltage Sensor) | Modifies channel activation gating nih.gov |
| µ-Conotoxin KIIIA | Cone Snail Toxin (Pore Blocker) | Site 1 (Outer Pore) | Physically blocks ion conduction nih.govuq.edu.au |
| µ-Conotoxin SxIIIC | Cone Snail Toxin (Pore Blocker) | Site 1 (Outer Pore) | Physically blocks ion conduction uq.edu.au |
Future Directions and Research Opportunities
Advancements in Structural Biology of Toxin-Channel Complexes (e.g., Cryo-EM)
Recent breakthroughs in cryogenic electron microscopy (Cryo-EM) have revolutionized the field of structural biology, providing unprecedented, high-resolution insights into the architecture of large protein complexes, including ion channels. nih.govprinceton.edu These techniques have been instrumental in visualizing the interaction between ProTx-II and the human NaV1.7 channel. nih.govnih.gov
Cryo-EM structures of the human NaV1.7-β1-β2 complex bound to ProTx-II have been determined at resolutions of 3.2 angstroms. nih.gov These studies have revealed that ProTx-II binds to the S3-S4 linker of the voltage-sensing domain II (VSDII). nih.gov Interestingly, an additional ProTx-II molecule was observed to bind to the S3-S4 linker of VSDIV. nih.gov These structures, thought to represent an inactivated state of the channel, provide a structural framework for understanding how gating modifier toxins modulate channel function. nih.govrcsb.org
Future cryo-EM studies could focus on capturing the ProTx-II-NaV1.7 complex in different functional states. While current structures have visualized the complex in deactivated or inactivated states, obtaining structures of the activated state would provide a more complete picture of the gating cycle. nih.govrupress.org Furthermore, improving the resolution of the toxin density in these structures remains a key objective, as this would allow for a more precise, atomic-level reconstruction of the toxin-channel interface. rupress.orgmdpi.com The use of chimeric channels, such as a NaVAb-hNaV1.7-VSDII construct, has been a successful strategy to stabilize the complex for structural studies and could be further exploited. researchgate.net
Development of Novel ProTx-II Analogues with Enhanced Research Utility
The native ProTx-II peptide, while a potent blocker of NaV1.7, possesses certain characteristics that can be optimized for research and therapeutic applications. nih.govfigshare.comirbm.com Structure-guided design, informed by cryo-EM and X-ray crystallography data, is a powerful approach for developing novel ProTx-II analogues with improved properties. nih.gov
One major focus has been to enhance the selectivity of ProTx-II for NaV1.7 over other NaV subtypes, such as NaV1.5, to minimize off-target effects. nih.govnih.gov Computational modeling, using tools like Rosetta, has been employed to predict and design substitutions in the ProTx-II sequence that improve both potency and selectivity. nih.govresearchgate.net For example, the peptides PTx2-3127 and PTx2-3258 were designed to have IC50 values of 7 nM and 4 nM for hNaV1.7, respectively, with over 1000-fold selectivity against other NaV channels. nih.gov
Another key area of development is the creation of tagged ProTx-II analogues for various biochemical and imaging applications. researchgate.net Biotinylated ProTx-II, for instance, has been shown to be effective for pull-down experiments of several NaV isoforms. researchgate.net Similarly, fluorescently-labeled analogues, such as ATTO488-ProTx-II, have been developed to specifically label NaV1.7 channels in cell-based assays. researchgate.netvulcanchem.com These tools are invaluable for studying channel distribution and trafficking.
Future efforts in this area will likely involve:
Improving in vivo stability: Replacing disulfide bonds with more stable linkages, such as lanthionine (B1674491) bridges, could enhance the in vivo stability of ProTx-II analogues. ucl.ac.uk
Reducing off-target interactions: Modifying the peptide to limit its ability to cause mast cell degranulation is crucial for improving its in vivo safety profile. nih.gov
Developing photo-activatable probes: The creation of photo-switchable ProTx-II analogues would allow for precise spatial and temporal control of NaV1.7 channel activity, offering a powerful tool for studying neuronal circuits. nanion.de
Table 1: Examples of ProTx-II Analogues and their Properties
| Analogue Name | Modification(s) | Key Feature(s) | Reference(s) |
|---|---|---|---|
| ProTx-II-Biotin | N-terminal biotinylation | Enables affinity purification and pull-down experiments. | researchgate.net |
| ATTO488-ProTx-II | Covalent attachment of ATTO488 fluorophore | Allows for fluorescent labeling and imaging of NaV1.7 channels. | researchgate.netvulcanchem.com |
| PTx2-3127 | Computationally designed amino acid substitutions | High potency (IC50 = 7 nM) and >1000-fold selectivity for NaV1.7. | nih.gov |
| PTx2-3258 | Computationally designed amino acid substitutions | High potency (IC50 = 4 nM) and >1000-fold selectivity for NaV1.7. | nih.gov |
| Lanthionine-bridged analogues | Replacement of disulfide bonds with lanthionine bridges | Potential for increased in vivo stability. | ucl.ac.uk |
Integration of this compound in Multi-Omics and Systems Biology Approaches
This compound is a valuable tool for interrogating the role of NaV1.7 in complex biological systems. Its ability to specifically bind to and allow for the isolation of NaV1.7 makes it suitable for integration into multi-omics and systems biology workflows.
One potential application is in the field of proteomics. This compound, coupled with streptavidin-coated beads, can be used to affinity-purify NaV1.7 and its associated proteins from cell lysates or tissue homogenates. scielo.br Subsequent analysis of the pulled-down proteins by mass spectrometry can identify novel protein-protein interactions and shed light on the composition of the NaV1.7 channel complex in different cellular contexts. scielo.br This approach could reveal previously unknown auxiliary subunits or regulatory proteins that modulate channel function.
Furthermore, transcriptomic analyses of cells or tissues where NaV1.7 activity has been modulated by ProTx-II could reveal downstream changes in gene expression. researchgate.net This could help to elucidate the broader physiological roles of NaV1.7 beyond its function in action potential propagation. By combining data from proteomics, transcriptomics, and other 'omics' disciplines, a more comprehensive, systems-level understanding of NaV1.7 biology can be achieved.
Expanding Methodological Paradigms for Ion Channel Characterization
The development of tagged probes like this compound opens up new avenues for characterizing ion channel function and pharmacology. These tools can be used to develop novel assays and expand existing methodological paradigms.
For instance, biotinylated toxins can be used in conjunction with techniques like biolayer interferometry to study the binding kinetics of toxin-channel interactions in real-time. mdpi.com This can provide valuable information about the affinity and binding and unbinding rates of different toxins and their analogues.
Moreover, the use of fluorescently labeled ProTx-II analogues in high-content imaging and automated patch-clamp systems can accelerate the screening of new drugs targeting NaV1.7. nanion.de These platforms allow for the rapid and efficient testing of large compound libraries, facilitating the discovery of novel NaV1.7 modulators.
Future methodological advancements could involve the use of this compound in single-molecule imaging studies to track the movement and localization of individual NaV1.7 channels on the cell surface. nih.gov This could provide insights into channel trafficking, clustering, and turnover, processes that are critical for regulating neuronal excitability. The combination of this compound with super-resolution microscopy techniques could offer unprecedented views of channel organization at the nanoscale. vulcanchem.com
Q & A
Q. How to present this compound data in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Formatting :
- Include raw electrophysiology traces in supplementary files with time-stamped metadata.
- Limit main text to ≤5 key compounds; place detailed dose-response data in supplemental tables .
- Reproducibility : Provide step-by-step toxin reconstitution protocols (e.g., buffer pH, centrifugation steps) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
